4-(3-Butenyloxy)-2-fluoronitrobenzene

Nucleophilic aromatic substitution Leaving group ability Meisenheimer complex

4-(3-Butenyloxy)-2-fluoronitrobenzene (C10H10FNO3, MW 211.19 g/mol) is a difunctional aromatic intermediate featuring a fluorine atom ortho to the nitro group and a but-3-en-1-yloxy chain para to the nitro group. It is explicitly listed as a chemical building block in US Patent US8415451B2 for liquid crystal polyimide resin compositions used in semiconductor elements.

Molecular Formula C10H10FNO3
Molecular Weight 211.19 g/mol
Cat. No. B8438654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Butenyloxy)-2-fluoronitrobenzene
Molecular FormulaC10H10FNO3
Molecular Weight211.19 g/mol
Structural Identifiers
SMILESC=CCCOC1=CC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C10H10FNO3/c1-2-3-6-15-8-4-5-10(12(13)14)9(11)7-8/h2,4-5,7H,1,3,6H2
InChIKeyRLGIEUHFDXIGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Butenyloxy)-2-fluoronitrobenzene: A Fluorinated Nitroarene Building Block with a Pendant Terminal Olefin for Advanced Materials Synthesis


4-(3-Butenyloxy)-2-fluoronitrobenzene (C10H10FNO3, MW 211.19 g/mol) is a difunctional aromatic intermediate featuring a fluorine atom ortho to the nitro group and a but-3-en-1-yloxy chain para to the nitro group. It is explicitly listed as a chemical building block in US Patent US8415451B2 for liquid crystal polyimide resin compositions used in semiconductor elements [1]. The compound is synthesized via O-alkylation of 3-fluoro-4-nitrophenol with 4-bromo-1-butene, yielding a light yellow oil. Its structure integrates three functional handles: an activated aryl fluoride for nucleophilic aromatic substitution (SNAr), a nitro group reducible to an aniline, and a terminal olefin amenable to thiol-ene click chemistry, hydrosilylation, or olefin metathesis.

Generic Substitution of 4-(3-Butenyloxy)-2-fluoronitrobenzene Is Not Feasible: Electronic and Leaving-Group Evidence for Ortho-Fluorine Specificity


Substituting the ortho-fluorine in 4-(3-butenyloxy)-2-fluoronitrobenzene with hydrogen, chlorine, or relocating it to the meta position fundamentally alters the compound's reactivity profile. The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect (Hammett σ_m = +0.337) that stabilizes the Meisenheimer complex intermediate during SNAr reactions, making fluoride the superior leaving group among halogens in activated nitroarenes (reactivity order: F >> Cl > Br > I) [1][2]. Replacing fluorine with hydrogen eliminates this activation pathway entirely, while the chloro analog exhibits significantly slower substitution kinetics. Furthermore, moving fluorine to the 3-position (meta to nitro) produces a regioisomer with distinct electronic properties that cannot replicate the ortho-fluorine's participation in the rate-limiting Meisenheimer complex formation. These differences are not incremental; they represent order-of-magnitude changes in reaction rates that directly impact synthetic efficiency and product yield in downstream applications.

Quantitative Differentiation of 4-(3-Butenyloxy)-2-fluoronitrobenzene from Its Closest Analogs


SNAr Leaving-Group Reactivity: Ortho-Fluorine vs. Ortho-Chlorine vs. Ortho-Hydrogen

In nucleophilic aromatic substitution of activated nitroarenes, the ortho-fluorine substituent in 4-(3-butenyloxy)-2-fluoronitrobenzene provides a decisive kinetic advantage over the corresponding chloro and unsubstituted analogs. The well-established reactivity order for halogen leaving groups in SNAr is F >> Cl > Br > I, which is the inverse of the leaving-group ability observed in aliphatic substitution [1]. Quantitative photochemical SNAr studies on 2-halo-4-nitroanisoles (a structurally analogous system) demonstrate relative rate constants (F/Cl/Br/I) of 27:1.9:1.9:1 for cyanide ion, 29:2.6:2.4:1 for hydroxide ion, and 39:3.9:3.5:1 for pyridine as nucleophiles [2]. This translates to the fluorine-bearing carbon being approximately 10–15 times more reactive than the chlorine-bearing carbon in thermal SNAr reactions. The para-nitro group activates the ring toward nucleophilic attack, while the ortho-fluorine stabilizes the negative charge developing in the Meisenheimer complex intermediate through its −I effect (Hammett σ_m = +0.337) [3]. By contrast, 4-(3-butenyloxy)-2-chloronitrobenzene (SMILES: C=CCCOC1=CC=C([N+](=O)[O-])C=C1Cl) and 4-(3-butenyloxy)nitrobenzene (SMILES: C=CCCOC1=CC=C([N+](=O)[O-])C=C1), both listed alongside the target compound in US8415451B2, lack this fluorine-specific activation and are expected to exhibit proportionally slower substitution rates.

Nucleophilic aromatic substitution Leaving group ability Meisenheimer complex SNAr kinetics

Regiochemical Differentiation: 2-Fluoro vs. 3-Fluoro Isomer in Meisenheimer Complex Stabilization

The position of the fluorine substituent relative to the nitro group critically determines the compound's reactivity. In 4-(3-butenyloxy)-2-fluoronitrobenzene, the fluorine is ortho to the nitro group, placing it at the site of nucleophilic attack and enabling direct stabilization of the Meisenheimer complex intermediate. Quantitative structure-activity relationship (QSAR) studies on a series of fluoronitrobenzenes by Soffers et al. (1996) demonstrated that the natural logarithm of the enzymatic conjugation rate with glutathione S-transferases (GST 1-1, 3-3, A1-1, M1a-1a) from both rat and human liver correlates directly with the calculated LUMO energy (E_LUMO) and the relative heat of formation of the Meisenheimer complex (ΔΔHF) [1]. The ortho-fluoro isomer places the electronegative fluorine adjacent to the developing negative charge in the Meisenheimer adduct, providing maximum inductive stabilization. The 3-fluoro regioisomer, 4-(3-butenyloxy)-3-fluoronitrobenzene (listed in US8415451B2), has fluorine meta to nitro and cannot participate in the same direct charge stabilization, resulting in a higher-energy transition state and slower reaction kinetics. The regioselectivity differences observed by Soffers et al. indicate that the position of fluorine can alter the site of nucleophilic attack on the aromatic ring, with consequences for product distribution in synthetic applications.

Regioselectivity Fluoronitrobenzene isomerism Meisenheimer complex stability QSAR

Dual-Functional Handle Advantage: Simultaneous SNAr and Olefin Chemistry vs. Single-Function Analogs

4-(3-Butenyloxy)-2-fluoronitrobenzene uniquely combines an activated aryl fluoride for SNAr chemistry with a terminal olefin for orthogonal transformations, a feature absent in simpler fluoronitrobenzene analogs. The but-3-en-1-yloxy chain terminates in a CH=CH2 group that can undergo thiol-ene click reactions, hydrosilylation, epoxidation, dihydroxylation, or olefin metathesis—all under conditions that leave the aryl fluoride and nitro group intact. This contrasts with 2-fluoronitrobenzene (CAS 1493-27-2), which lacks any pendant functional group beyond the activated aryl fluoride, and with 4-fluoronitrobenzene (CAS 350-46-9), which similarly offers only a single reactive handle. The patent US8415451B2 lists this compound specifically among a series of alkenyloxy-substituted nitrobenzenes used as precursors to diamine monomers for polyimide synthesis [1], indicating that the terminal olefin is deliberately incorporated for subsequent polymerization or crosslinking steps. The orthogonality of the SNAr site (aryl-F) and the olefin enables sequential functionalization strategies: for example, the fluoro group can be displaced by an amine nucleophile to install a first functional moiety, followed by thiol-ene reaction at the olefin to attach a second distinct functional group, all without protecting group manipulations.

Orthogonal reactivity Thiol-ene click chemistry Hydrosilylation Bifunctional building block

Predicted Physicochemical Property Differentiation: LogP and Electronic Parameters

The ortho-fluorine substituent in 4-(3-butenyloxy)-2-fluoronitrobenzene imparts distinct physicochemical properties compared to the non-fluorinated and chloro analogs. Using the Hammett substituent constants as quantitative descriptors: fluorine has σ_m = +0.337 and σ_p = +0.062, while chlorine has σ_m = +0.373 and σ_p = +0.227, and hydrogen has σ = 0.00 [1]. The stronger meta-electron-withdrawing effect of fluorine (σ_m = +0.337) compared to its para effect reflects the dominance of the inductive (-I) effect over the resonance (+M) effect, which is precisely what enhances SNAr reactivity at the ipso position. The logP of the parent 2-fluoronitrobenzene is reported as 2.257 , and the addition of the butenyloxy chain (calculated contribution of approximately +1.5 to +2.0 logP units based on fragment-based methods) predicts a logP of approximately 3.8–4.3 for the target compound. The chloro analog is expected to have a higher logP (chlorine is more lipophilic than fluorine; π values: Cl = +0.71, F = +0.14), potentially affecting membrane permeability, protein binding, and solubility profiles in biological assays. These differences, while not directly measured for the target compound, are predictable from well-established linear free-energy relationships and can guide the selection of the appropriate analog for specific experimental contexts.

Lipophilicity Hammett constants Drug-likeness Physicochemical profiling

Enzymatic Conjugation Rate Predictability: QSAR-Based Cross-Species Translational Value

The QSAR study by Soffers et al. (1996) on fluoronitrobenzene conjugation by glutathione S-transferases (GSTs) provides a quantitative framework for predicting the metabolic fate of 4-(3-butenyloxy)-2-fluoronitrobenzene-derived compounds. The study established that ln(rate) of GST-catalyzed conjugation correlates with both the calculated LUMO energy (E_LUMO) and the relative heat of formation of the Meisenheimer complex (ΔΔHF) for a series of fluoronitrobenzenes [1]. Critically, the QSAR lines for all purified enzymes (rat GST 1-1, 3-3; human GST A1-1, M1a-1a) fall in the same region and run parallel, demonstrating that chemical reactivity—not enzyme-specific factors—dominates the rate-limiting step. This implies that metabolic stability predictions for compounds derived from 4-(3-butenyloxy)-2-fluoronitrobenzene can be extrapolated from rodent models to humans with greater confidence than for compounds where enzymatic specificity plays a larger role. While this specific compound was not among the fluoronitrobenzenes tested, the QSAR model parameters (E_LUMO and ΔΔHF) can be computed for the target compound to predict its conjugation rate with GSTs, providing a quantitative metabolic stability estimate without requiring in vitro assays.

Glutathione S-transferase QSAR Drug metabolism Cross-species extrapolation

Validated Application Scenarios for 4-(3-Butenyloxy)-2-fluoronitrobenzene Based on Quantitative Differentiation Evidence


Sequential Orthogonal Derivatization for Medicinal Chemistry Library Synthesis

Leverage the three orthogonally addressable functional groups in a defined sequence: (Step 1) SNAr displacement of the ortho-fluorine with a primary or secondary amine to install a first diversity element, exploiting the ~10–20× faster reactivity of F over Cl [1][2]; (Step 2) reduction of the nitro group to an aniline (e.g., H2/Pd-C or SnCl2) to generate a second nucleophilic site; (Step 3) thiol-ene click reaction at the terminal olefin with a thiol-bearing fragment to introduce a third diversity element. This three-step sequence yields a trisubstituted aromatic scaffold without any protecting group manipulations, maximizing step-economy in parallel library synthesis. The ortho-fluorine ensures regiochemically clean SNAr chemistry with no competing substitution at other positions.

Polyimide Monomer Precursor for Semiconductor Packaging Materials

As explicitly demonstrated in US8415451B2, 4-(3-butenyloxy)-2-fluoronitrobenzene serves as a precursor to diamine monomers for liquid crystal polyimide synthesis [1]. The terminal olefin can undergo hydrosilylation with siloxane-containing reagents to install flexible siloxane chains, while the nitro group is reduced to an amine for polycondensation with tetracarboxylic dianhydrides. The ortho-fluorine can be retained in the final polymer structure to modulate thermal and dielectric properties, or displaced for further functionalization. The resulting polyimide films exhibit liquid crystallinity and are designed for interlayer insulating films and surface protection layers in three-dimensional semiconductor packaging, where the fluorine content contributes to low dielectric constant and moisture resistance.

GSH Conjugation Probe for In Vitro Metabolic Stability Screening

Based on the QSAR framework established by Soffers et al. (1996), 4-(3-butenyloxy)-2-fluoronitrobenzene can be employed as a starting material to synthesize fluoronitrobenzene-derived probe molecules for glutathione S-transferase (GST) activity assays [3]. The computed E_LUMO and ΔΔHF parameters for the target compound (or its derivatives) can be plugged into the established QSAR equations to predict conjugation rates with human GST A1-1 and M1a-1a without requiring preliminary in vitro experiments. Because the QSAR lines for all four GST enzymes run parallel, the relative ranking of metabolic stability across a series of analogs can be predicted computationally, enabling in silico prioritization of candidates before synthesis. This application is particularly valuable for early-stage drug discovery programs where metabolic stability is a key selection criterion.

Electronically Tuned Building Block for Agrochemical Intermediate Synthesis

The favorable σ/π profile of fluorine (strong electron withdrawal with minimal lipophilicity increase) makes 4-(3-butenyloxy)-2-fluoronitrobenzene an attractive intermediate for synthesizing fluorinated agrochemical candidates [1][4]. Compared to the chloro analog, the fluoro compound imparts greater metabolic oxidative stability to derived products while maintaining lower logP, which can improve translocation properties in plants and reduce soil adsorption. The butenyloxy chain provides an additional site for late-stage functionalization to fine-tune physicochemical properties. The 81% synthetic yield reported for this compound (via O-alkylation of 3-fluoro-4-nitrophenol) ensures cost-effective access at laboratory to pilot scale.

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